4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline
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Overview
Description
4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties . The structure of this compound includes a quinazoline core substituted with phenoxy and phenylethenyl groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline can be achieved through various synthetic routes. One efficient method involves the use of aryne chemistry. The starting materials, such as quinazolin-4(3H)-one, are reacted with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This method provides a mild and environmentally benign way to prepare 4-phenoxyquinazoline derivatives with high yields and broad substrate scope .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are common in industrial settings to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and phenylethenyl groups can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . By inhibiting these enzymes, the compound can effectively reduce cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-phenoxyquinazoline
- 2-phenoxyquinoxaline
- 2-phenoxypyridine
Uniqueness
4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinazoline derivatives, it may exhibit enhanced anti-cancer activity and improved pharmacokinetic properties .
Properties
IUPAC Name |
4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-3-9-17(10-4-1)15-16-21-23-20-14-8-7-13-19(20)22(24-21)25-18-11-5-2-6-12-18/h1-16H/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUVPHZDWRIFIN-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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